
Salmeterol
Vue d'ensemble
Description
Le salmétérol est un agoniste bêta-2 adrénergique à action prolongée utilisé principalement pour le maintien et la prévention des symptômes de l'asthme et de la bronchopneumopathie chronique obstructive (BPCO) . Il est connu pour sa capacité à prévenir le bronchospasme, qui comprend des symptômes tels que l'essoufflement, les sifflements, la toux et l'oppression thoracique . Le salmétérol a été breveté en 1983 et a été utilisé en médecine en 1990 .
Méthodes De Préparation
La synthèse du salmétérol implique plusieurs étapes clés :
Condensation et réduction : Le processus commence par le 2-bromoéthylbenzène, qui subit une condensation, une décarboxylation et une réduction avec l'ester acide malonique pour former l'intermédiaire clé 4-phénylbutanol.
Condensation en deux étapes : Le 4-phénylbutanol est ensuite soumis à une condensation en deux étapes pour produire la N-benzyl-6-(4-phénylbutyl)-hexylamine.
Étapes finales : L'intermédiaire est ensuite condensé avec le 5-chloroacétyl-salicylaldéhyde pour donner le 5-[2-(benzyl(6-(4-phénylbutyl)hexyl)amino)acétyl]salicylaldéhyde.
Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir une pureté et un rendement élevés, avec des conditions de réaction stables et des processus de post-traitement simples .
Analyse Des Réactions Chimiques
Le salmétérol subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales dans la synthèse et la modification du salmétérol.
Réactions de substitution : Celles-ci sont utilisées pour introduire ou modifier des groupes fonctionnels dans la molécule de salmétérol.
Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que le 4-phénylbutanol et la N-benzyl-6-(4-phénylbutyl)-hexylamine, qui sont essentiels pour la synthèse finale du salmétérol .
4. Applications de la recherche scientifique
Le salmétérol a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le salmétérol exerce ses effets en stimulant les récepteurs bêta-2 adrénergiques dans la musculature bronchique . Cette stimulation active l'enzyme adénylcyclase, ce qui augmente la concentration d'adénosine monophosphate cyclique (AMPc) . Les niveaux élevés d'AMPc conduisent à la relaxation des muscles lisses bronchiques, prévenant ainsi le bronchospasme . La forte solubilité lipidique du salmétérol lui permet de rester dans la membrane cellulaire, procurant un effet prolongé par rapport aux agonistes bêta-2 à action courte .
Applications De Recherche Scientifique
Clinical Indications
Salmeterol is indicated for:
- Asthma Management : Used as an adjunct therapy with inhaled corticosteroids for patients with persistent asthma.
- Chronic Obstructive Pulmonary Disease : Aids in the maintenance treatment of COPD.
- Exercise-Induced Bronchospasm : Prevents bronchospasm induced by exercise.
Comparative Efficacy
This compound has been shown to be more effective than short-acting beta-2 agonists like albuterol in several studies. For instance, a clinical study indicated that this compound inhalation powder (50 mcg twice daily) was superior to albuterol (180 mcg four times daily) in improving pulmonary function metrics such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) .
Table 1: Comparative Efficacy of this compound vs. Albuterol
Parameter | This compound (50 mcg BID) | Albuterol (180 mcg QID) |
---|---|---|
FEV1 Improvement | Significant | Moderate |
PEFR Improvement | Significant | Moderate |
Nighttime Awakenings | Reduced | No significant change |
Safety and Risks
Despite its efficacy, this compound has been associated with certain risks, particularly in specific populations. The this compound Multicenter Asthma Research Trial highlighted a statistically significant increase in respiratory-related deaths among African American patients compared to placebo . This raises concerns about potential genetic or physiological factors influencing treatment outcomes.
Table 2: Safety Outcomes from this compound Multicenter Asthma Research Trial
Outcome | This compound Group | Placebo Group | Relative Risk (RR) |
---|---|---|---|
Respiratory-related deaths | 50 | 36 | 1.40 |
Asthma-related deaths | 13 | 3 | 4.37 |
Combined asthma-related events | 37 | 22 | 1.71 |
Case Studies and Research Findings
- Long-term Efficacy : In a study involving patients with moderate asthma, this compound demonstrated sustained efficacy over a period of 12 months, maintaining improvements in FEV1 and reducing the need for rescue medication .
- Combination Therapy : The combination of this compound with fluticasone propionate (Advair Diskus) has shown to be effective for patients not adequately controlled on inhaled corticosteroids alone, significantly improving asthma control and quality of life .
- Device Usability : A recent study evaluated the usability of the Synchrobreathe® device delivering this compound/fluticasone fixed-dose combination. Results indicated high patient satisfaction and improved peak expiratory flow rates .
Mécanisme D'action
Salmeterol exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial musculature . This stimulation activates the enzyme adenyl cyclase, which increases the concentration of cyclic adenosine monophosphate (cAMP) . The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, thereby preventing bronchospasm . This compound’s high lipid solubility allows it to remain in the cell membrane, providing a prolonged effect compared to short-acting beta-2 agonists .
Comparaison Avec Des Composés Similaires
Le salmétérol est souvent comparé à d'autres agonistes bêta-2 adrénergiques, tels que :
Formotérol : Un autre agoniste bêta-2 à action prolongée avec une durée d'action similaire mais une efficacité pharmacologique différente.
Albutérol : Un agoniste bêta-2 à action courte utilisé pour le soulagement rapide des symptômes de l'asthme.
La caractéristique unique du salmétérol est sa forte solubilité lipidique, qui permet une durée d'action prolongée, ce qui le rend adapté à la thérapie d'entretien dans l'asthme et la BPCO .
Activité Biologique
Salmeterol is a long-acting beta-2 adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile, mechanisms of action, and clinical implications have been extensively studied, revealing significant insights into its biological activity.
This compound functions primarily by binding to beta-2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP), which in turn causes relaxation of bronchial smooth muscle and bronchodilation. Notably, this compound is characterized by its unique binding properties:
- Dual Binding Sites : It binds to two sites on the beta-2 adrenoceptor, with the saligenin moiety engaging the active site and the hydrophilic tail binding to leucine residues in the exo-site, contributing to its prolonged action .
- Depot Effect : The lipophilic nature allows this compound to diffuse into lipid bilayers, creating a reservoir effect that sustains its therapeutic action over time .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : In asthmatic patients, a 50 µg dose results in a peak plasma concentration () of approximately 47.9 pg/mL within 0.24 hours () and an area under the curve (AUC) of 156.0 pg/mL/h .
- Volume of Distribution : The central compartment has a volume of distribution of 177 L, while the peripheral compartment is significantly larger at 3160 L .
- Protein Binding : this compound is highly protein-bound (96%), primarily to albumin and alpha-1-acid glycoprotein .
- Metabolism : It is mainly metabolized by CYP3A4 to form alpha-hydroxythis compound .
- Half-Life : The elimination half-life of this compound is approximately 5.5 hours .
Efficacy in Clinical Studies
This compound has been evaluated in numerous clinical trials, demonstrating its efficacy in improving lung function and reducing exacerbations in asthma and COPD patients:
Case Study Overview
- Asthma Management : A study involving 62,815 participants indicated that regular use of this compound did not significantly increase the risk of serious adverse events compared to placebo or salbutamol. However, there was a noted increase in non-fatal serious adverse events with regular this compound use .
- Bronchodilator Effect : In a year-long study, this compound's bronchodilator effects were sustained over 52 weeks, significantly improving pulmonary function metrics such as FEV1 (Forced Expiratory Volume in 1 second) .
Comparative Efficacy
A recent meta-analysis compared this compound/fluticasone with indacaterol/glycopyrronium:
- Patients on indacaterol/glycopyrronium experienced greater improvements in trough FEV1 and reduced exacerbation rates compared to those on this compound/fluticasone .
Adverse Effects
While generally well-tolerated, potential adverse effects associated with this compound include:
- Increased risk of cardiovascular events in some patients.
- Concerns regarding safety in patients with severe asthma due to a higher incidence of near-fatal asthma attacks, particularly when used without inhaled corticosteroids .
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Mechanism | Beta-2 adrenergic receptor agonist |
Cmax (50 µg dose) | 47.9 pg/mL |
Tmax | 0.24 hours |
AUC | 156.0 pg/mL/h |
Volume of Distribution | Central: 177 L; Peripheral: 3160 L |
Protein Binding | 96% (albumin and alpha-1-acid glycoprotein) |
Half-Life | 5.5 hours |
Efficacy in Asthma Studies | Sustained bronchodilation over 52 weeks |
Adverse Events Risk | Increased non-fatal serious events compared to placebo |
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZNNXWQWCKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94749-08-3 (xinafoate) | |
Record name | Salmeterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023571 | |
Record name | Salmeterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salmeterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, 2.26e-03 g/L | |
Record name | Salmeterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salmeterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.9X10-15 mm Hg at 25 °C /Estimated/ | |
Record name | SALMETEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Beta-2 adrenoceptor stimulation causes relaxation of bronchial smooth muscle, bronchodilation, and increased airflow. Salmeterol is hypothesized to bind to 2 sites on the beta-2 adrenoceptor. The saligenin moiety binds to the active site of the beta-2 adrenoceptor. The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site, which is responsible for it's long duration of action. Another hypothesis is that the lipophilic drug diffuses into lipid bilayer of smooth muscle cells and provides a depot of drug to the cells over a longer period of time., In vitro tests show that salmeterol is a potent and long-lasting inhibitor of the release of mast cell mediators, such as histamine, leukotrienes, and prostaglandin D2, from human lung. Salmeterol inhibits histamine-induced plasma protein extravasation and inhibits platelet activating factor-induced eosinophil accumulation in the lungs of guinea pigs when administered by the inhaled route. In humans, single doses of salmeterol attenuate allergen-induced bronchial hyper-responsiveness., The pharmacologic effects of beta2-adrenoceptor agonist drugs, including salmeterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells., Salmeterol is a long-acting beta-adrenergic agonist. In vitro studies and in vivo pharmacologic studies demonstrate that salmeterol is selective for beta2-adrenoceptors compared with isoproterenol, which has approximately equal agonist activity on beta1- and beta2-adrenoceptors. In vitro studies show salmeterol to be at least 50 times more selective for beta2-adrenoceptors than albuterol. Although beta2-adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1-adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these is not yet established, but they raise the possibility that even highly selective beta2-agonists may have cardiac effects., Salmeterol ... membrane binding is non-competitive and dissociation is slow so that its effects last for many hours. Despite this, salmeterol does not accumulate in tissues. Its mechanism of action can be explained by binding to a specific exo-site domain of the beta 2-receptor protein to produce continuous stimulation of the active site of the receptor, which gives salmeterol a profile of pharmacological activity unlike that of other beta 2-agonists. Due to its potent and prolonged activation of beta 2-adrenoceptors in airway smooth muscle cells, endothelial cells, mast cells and epithelial cells, salmeterol induces prolonged bronchodilatation, reduced vascular permeability, inhibition of inflammatory mediators, stimulation of ciliary function and modulation of ion and water transport across the bronchial mucosa. | |
Record name | Salmeterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SALMETEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
89365-50-4 | |
Record name | Salmeterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89365-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salmeterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salmeterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salmeterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALMETEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I4BC502BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SALMETEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salmeterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.5-76.5 °C, 75.7-76.5 °C, 75.5 - 76.5 °C | |
Record name | Salmeterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SALMETEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salmeterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.